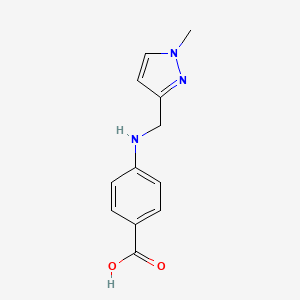

4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)8-13-10-4-2-9(3-5-10)12(16)17/h2-7,13H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKUCUDIEVMORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Attachment of the Methylamino Linker: The methylamino group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine under reductive amination conditions.

Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid exhibit significant anticancer properties. For instance, derivatives based on similar scaffolds have shown promising results against various cancer cell lines. In vitro tests have demonstrated that these compounds can inhibit the growth of leukemia and central nervous system cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary research indicates that derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation . The ability to form hydrogen bonds due to the carboxylic acid group enhances its interaction with proteins involved in inflammatory responses.

Biological Interaction Studies

Understanding the mechanism of action for this compound is critical for its therapeutic development. Interaction studies focus on:

- Protein Binding : Investigating how the compound binds to specific proteins can provide insights into its efficacy and safety.

- Enzyme Inhibition : Assessing whether the compound inhibits key enzymes involved in disease pathways can help identify its therapeutic potential.

These studies are essential for determining the safety profiles necessary for any future clinical applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The synthesis pathways can lead to various derivatives that may exhibit enhanced or novel properties, making them suitable candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

(a) Pharmacological Potential

- In contrast, the target compound’s methylamino linker may improve solubility but lacks fluorine’s pharmacokinetic advantages.

- Glucokinase Activators : The isopropyloxy-carbonyl variant () was advanced to Phase IIb trials, highlighting the importance of alkoxy groups in enhancing target engagement. The absence of such groups in the target compound suggests divergent therapeutic applications.

(c) Antimicrobial Activity

- A dimethylhydrazono-substituted pyrazole-benzoic acid () showed potent activity against A. baumannii (MIC = 1.56 µg/mL). While the target compound lacks similar substituents, its pyrazole-methylamino scaffold could be optimized for antimicrobial screening.

Physicochemical Properties

- Solubility: The carboxylate group in all compounds confers water solubility, but bulky substituents (e.g., trifluoromethyl ) reduce it. The target compound’s methylamino linker may balance polarity and lipophilicity.

- Acidity : The benzoic acid moiety (pKa ~4.2) dominates acidity, but electron-withdrawing groups (e.g., CF₃ in ) lower pKa further, enhancing ionization at physiological pH.

Biological Activity

4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid, or 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and research findings.

Molecular Formula : CHNO

Molecular Weight : 202.21 g/mol

CAS Number : 915707-39-0

Structure : The compound features a benzoic acid moiety linked to a pyrazole ring through an amino group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with 4-carboxybenzoyl chloride under basic conditions. This nucleophilic substitution reaction allows for the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines:

- Liver Cancer (HepG2) : Compounds similar to this compound exhibited growth inhibition percentages of approximately 54.25% against HepG2 cells .

- Cervical Cancer (HeLa) : Similar compounds demonstrated a growth inhibition of around 38.44% against HeLa cells, indicating their potential as anticancer agents .

These findings suggest that the incorporation of the pyrazole moiety enhances the compound's ability to inhibit cancer cell proliferation while maintaining selectivity towards healthy cells.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound may interact with specific molecular targets involved in cancer cell growth and survival pathways. Its structural characteristics allow it to participate in various biochemical interactions, potentially leading to apoptosis in cancer cells .

Pharmacokinetics and Solubility

This compound is soluble in polar solvents such as alcohols and ketones, which may facilitate its bioavailability and therapeutic application. The stability of this compound at room temperature further supports its use in laboratory settings and potential clinical applications.

Study on Antitumor Activity

A study published in ACS Omega evaluated several asymmetric compounds based on the pyrazole structure, revealing that those with similar characteristics to this compound exhibited notable antitumor activity across multiple cancer types, including lung and colorectal cancers . This underscores the importance of this compound class in ongoing cancer research.

In Vivo Studies

In vivo experiments are necessary to confirm the efficacy of these compounds in living organisms. Preliminary results indicate promising outcomes in animal models, suggesting that further development could lead to new therapeutic options for cancer treatment .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(1H-pyrazol-4-yl)benzoic acid | Lacks methyl group on pyrazole | Moderate anticancer activity |

| 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Contains a pyrazolinone ring | Limited studies available |

| 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one | Features a pyrazolinone ring | Notable anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a Mannich reaction, where a pyrazole derivative (e.g., 1-methyl-1H-pyrazol-3-ylmethanamine) reacts with 4-aminobenzoic acid in the presence of formaldehyde. Optimizing solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., acetic acid) is critical. Reaction monitoring via TLC or HPLC ensures intermediate stability .

- Data Consideration : Yield improvements (from ~50% to >80%) are achieved by controlling stoichiometry and avoiding side reactions like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- HPLC/GC-MS : To confirm >95% purity and detect residual solvents.

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the pyrazole methyl group (~δ 3.8–4.0 ppm), benzoic acid protons (δ 6.5–8.0 ppm), and amino linkage (δ 4.5–5.0 ppm) .

- Elemental Analysis : To validate empirical formula (C₁₂H₁₄N₃O₂).

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodology : Test solubility in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH-dependent). Poor aqueous solubility at neutral pH may require carboxylate salt formation (e.g., sodium or potassium salts) for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed hydrogen-bonding networks for this compound?

- Methodology : Use SHELX suite (SHELXL/SHELXS) for crystal structure refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve positional disorder in the pyrazole ring.

- Hydrogen Bond Analysis : Apply Etter’s graph set analysis to categorize motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess torsional angles between the pyrazole and benzoic acid moieties .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

- Methodology :

- Derivatization : Synthesize hydrazone or sulfonamide analogs (e.g., replacing the amino group with hydrazine derivatives) and test against Gram-positive/negative bacteria .

- Docking Studies : Use PyMOL or AutoDock to model interactions with bacterial targets (e.g., dihydrofolate reductase). Correlate computed binding energies (ΔG) with MIC values .

- Data Interpretation : SAR contradictions (e.g., higher lipophilicity reducing activity) may arise from poor membrane permeability or off-target effects.

Q. How does the compound’s coordination chemistry with transition metals influence its application in material science?

- Methodology :

- Synthesis of Metal Complexes : React with Cu(II), Zn(II), or Fe(III) salts in ethanol/water mixtures. Characterize via FTIR (shift in ν(COO⁻) from ~1680 cm⁻¹ to 1600–1550 cm⁻¹) and UV-Vis spectroscopy (d-d transitions for octahedral complexes) .

- Magnetic/Conductivity Studies : SQUID magnetometry for paramagnetic behavior; impedance spectroscopy for proton conduction in coordination polymers .

Q. What computational methods are reliable for predicting the compound’s pKa and bioavailability?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute partial charges and predict carboxyl group pKa (~2.5–3.0) .

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~1.8), Caco-2 permeability, and CYP450 inhibition risks .

Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50% vs. 80%) may stem from impurities in starting materials. Mitigate via column chromatography or recrystallization .

- Biological Activity Conflicts : Inconsistent MIC values across studies could arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.